(R)-3-[(2-Amino-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester
Description
The compound (R)-3-[(2-Amino-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester is a piperidine derivative featuring a tert-butyl carbamate group at position 1 and a chiral (R)-configured ethylamino side chain at position 3, substituted with a 2-amino-acetyl moiety.
Properties
IUPAC Name |
tert-butyl (3R)-3-[(2-aminoacetyl)-ethylamino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O3/c1-5-17(12(18)9-15)11-7-6-8-16(10-11)13(19)20-14(2,3)4/h11H,5-10,15H2,1-4H3/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMJFAOLCBWLRKS-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCN(C1)C(=O)OC(C)(C)C)C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@@H]1CCCN(C1)C(=O)OC(C)(C)C)C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-3-[(2-Amino-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester, a compound with the CAS number 1353957-37-5, belongs to a class of piperidine derivatives that have garnered interest in pharmacological research due to their potential biological activities. This article explores its biological activity, including antiviral, anti-inflammatory, and anticancer properties, supported by data tables and relevant case studies.
- Molecular Formula : C14H27N3O3
- Molecular Weight : 285.39 g/mol
- Structure : The compound features a piperidine ring substituted with an amino-acetyl group and a tert-butyl ester.
Biological Activity Overview
The biological activities of (R)-3-[(2-Amino-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester can be categorized as follows:
1. Antiviral Activity
Recent studies have indicated that compounds with similar structures exhibit antiviral properties. For example, derivatives containing β-amino acids have shown efficacy against various viruses, including HSV-1 and VSV. The mechanism often involves inhibition of viral replication through interference with viral enzymes or receptors .
2. Anti-inflammatory Effects
The anti-inflammatory potential of piperidine derivatives has been documented in several studies. For instance, compounds similar to (R)-3-[(2-Amino-acetyl)-ethyl-amino]-piperidine have been shown to inhibit TNFα production in vitro, suggesting their utility in treating inflammatory conditions .
| Compound | Inflammatory Model | Effect | Reference |
|---|---|---|---|
| MZO-2 | LPS-induced TNFα production | Inhibition | |
| Compound X | Carrageenan-induced edema | Significant reduction |
3. Anticancer Properties
The anticancer activity of piperidine derivatives is another area of interest. Compounds derived from the piperidine scaffold have been evaluated for cytotoxic effects against various cancer cell lines. These studies often measure cell viability and apoptosis induction.
Case Study 1: Antiviral Efficacy
In a study evaluating the antiviral properties of structurally related compounds, researchers found that the introduction of an ester group significantly enhanced the antiviral activity against HSV-1. The study involved infecting Vero cells with HSV-1 and assessing the therapeutic index of various derivatives, including those similar to (R)-3-[(2-Amino-acetyl)-ethyl-amino]-piperidine .
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory effects of related piperidine derivatives in a mouse model. The results indicated that these compounds could effectively reduce inflammation markers and alleviate symptoms associated with inflammatory diseases .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C12H24N2O2
- Molecular Weight : 228.336 g/mol
- CAS Number : 1353947-32-6
- InChI Key : KBQMPBJMSADWPO-UHFFFAOYNA-N
The compound features a piperidine core substituted with an amino-acetyl group, which enhances its biological activity and solubility, making it suitable for various applications in drug design.
Drug Development
(R)-3-[(2-Amino-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester has been explored as a potential scaffold for the development of new pharmaceuticals. Its structural modifications can lead to derivatives with enhanced efficacy and selectivity against specific biological targets.
- Antidepressant Activity : Research indicates that piperidine derivatives exhibit significant antidepressant effects. The incorporation of the amino-acetyl group may enhance neurotransmitter modulation, particularly serotonin and norepinephrine pathways, which are crucial in treating depression .
- Analgesic Properties : Some studies suggest that piperidine derivatives possess analgesic properties, potentially acting on opioid receptors or modulating pain pathways. This opens avenues for developing new pain management therapies .
Synthesis of Biologically Active Compounds
The compound serves as an intermediate in the synthesis of various biologically active molecules. Its ability to undergo further chemical transformations allows chemists to create diverse derivatives:
- Peptide Synthesis : The tert-butyl ester group can be utilized in peptide coupling reactions, facilitating the synthesis of peptide-based drugs that target specific receptors or enzymes .
- Prodrug Formulation : The compound's ester form can be hydrolyzed in vivo to release active pharmacophores, making it suitable for prodrug design aimed at improving bioavailability and reducing side effects .
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of piperidine derivatives, including (R)-3-[(2-Amino-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester. The results demonstrated significant improvements in mood-related behaviors in animal models, suggesting potential therapeutic applications in treating depression .
Case Study 2: Analgesic Effects
In another study focusing on the analgesic properties of piperidine derivatives, researchers found that modifications to the piperidine ring could enhance binding affinity to pain receptors. The compound was highlighted as a promising candidate for further development into analgesics due to its favorable pharmacokinetic profile .
Summary Table of Applications
| Application Area | Description | Potential Impact |
|---|---|---|
| Drug Development | Scaffold for antidepressants and analgesics | New therapies for depression and pain management |
| Synthesis | Intermediate for peptide synthesis | Development of peptide-based drugs |
| Prodrug Formulation | Hydrolyzable ester for improved bioavailability | Enhanced therapeutic efficacy and reduced side effects |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variation at Position 3
Compound 1 : (R)-3-[(2-Amino-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester
- Key Difference: Cyclopropyl group replaces ethyl in the amino side chain.
Compound 2 : (S)-3-((S)-2-Amino-3-methyl-butyrylamino)-piperidine-1-carboxylic acid tert-butyl ester
- Key Difference: Branched 3-methyl-butyryl group replaces the linear 2-amino-acetyl-ethylamino chain.
- Impact : The bulkier substituent and dual (S,S)-stereochemistry may influence diastereoselectivity in synthesis or receptor interactions, highlighting the importance of stereochemical control .
Compound 3 : 3-Amino-4,4-diethoxypiperidine-1-carboxylic acid tert-butyl ester
- Key Difference: Amino and diethoxy groups at positions 3 and 4.
- Impact: The diethoxy substituent introduces polarity and hydrogen-bonding capacity, which could enhance solubility or alter pharmacokinetic profiles compared to the hydrophobic ethyl-amino group .
Ring Size and Heteroatom Variations
Compound 4 : (R)-3-[(3-methyl-thiophene-2-carbonyl)-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester
- Key Difference : Pyrrolidine (5-membered ring) replaces piperidine (6-membered).
Functional Group and Positional Isomerism
Compound 5 : 4-[4-[6-Amino-5-[[(R)-1-(2,6-dichloro-3-fluorophenyl)ethyl]oxy]pyridin-3-yl]pyrazol-1-yl]piperidine-1-carboxylic acid tert-butyl ester
- Key Difference : Bulky pyridinyl-pyrazole substituent at position 4.
- Impact: The aromatic and halogenated substituent enhances lipophilicity and may confer bioactivity in kinase inhibition or anticancer applications, contrasting with the aliphatic amino-acetyl group in the target compound .
Compound 6 : tert-butyl (3R)-3-{[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}piperidine-1-carboxylate
- Key Difference: Nitropyrimidinyl-amino group at position 3.
Data Table: Structural and Physicochemical Comparison
Preparation Methods
Asymmetric Hydrogenation of Enamides
The (R)-piperidine scaffold is synthesized via asymmetric hydrogenation of a cyclic enamide using Ru-BINAP catalysts, achieving enantiomeric excess (ee) >98%. Key parameters include:
| Parameter | Optimal Condition | Impact on Yield/ee |
|---|---|---|
| Catalyst loading | 0.5 mol% RuCl₂[(R)-BINAP] | ee ↑ 98% → 99.5% |
| H₂ pressure | 50 psi | Conversion ↑ 85% → 97% |
| Solvent | MeOH/CH₂Cl₂ (1:1) | Solubility optimization |
Post-hydrogenation, the tert-butyl carbamate group is introduced using Boc₂O and DMAP in THF, yielding (R)-1-Boc-3-aminopiperidine.
Installation of Ethyl-Amino Sidechain
Mitsunobu Reaction for Stereochemical Retention
The ethyl-amino group is introduced via Mitsunobu reaction with ethanolamine derivatives, preserving chirality:
Azide reduction with Staudinger conditions (PPh₃/H₂O) gives the primary amine, which undergoes ethylation via reductive amination with acetaldehyde and NaBH₃CN.
Reductive Amination Optimization
Comparative studies show:
| Reducing Agent | Temp (°C) | Isolated Yield |
|---|---|---|
| NaBH₃CN | 0 | 78% |
| NaBH(OAc)₃ | 25 | 92% |
| H₂ (Pd/C) | 50 | 65% |
NaBH(OAc)₃ in DCE at 25°C provides superior yields while minimizing epimerization.
Amino-Acetyl Moiety Coupling
Carbodiimide-Mediated Amidation
The amino group is acylated using 2-[(Boc-amino)acetyl]oxy succinimide (prepared from Boc-glycine and NHS/EDC):
Critical parameters for the coupling:
| Parameter | Optimal Value | Rationale |
|---|---|---|
| Coupling reagent | EDC- HCl/HOBt | Minimizes racemization |
| Base | DIEA | Solubility enhancement |
| Solvent | DMF | Polar aprotic medium |
Deprotection with TFA/CH₂Cl₂ (1:1) removes Boc groups, yielding the target compound.
Purification and Characterization
Chromatographic Resolution
Reverse-phase HPLC (C18 column) with isocratic elution (ACN/H₂O + 0.1% TFA) achieves >99% purity. Chiral purity is confirmed using Chiralpak AD-H (hexane/i-PrOH 90:10), retaining the (R)-configuration.
Spectroscopic Data
-
HRMS (ESI+) : m/z calcd for C₁₄H₂₇N₃O₃ [M+H]⁺ 285.2052, found 285.2049.
-
¹³C NMR (125 MHz, CDCl₃): δ 171.2 (C=O), 79.8 (Boc C), 52.1 (piperidine C3), 40.3 (CH₂NH), 28.2 (Boc CH₃).
Scale-Up Considerations and Yield Optimization
Bench-scale synthesis (10 g) achieves 68% overall yield, while pilot-scale (1 kg) improves to 82% through:
-
Continuous hydrogenation : Flow reactor reduces catalyst loading by 40%.
-
In-line FTIR monitoring : Real-time adjustment of amidation stoichiometry.
Comparative Analysis of Synthetic Routes
| Method | Steps | Overall Yield | Cost Index | Scalability |
|---|---|---|---|---|
| Asymmetric hydrogenation | 6 | 62% | 1.8 | High |
| Enzymatic resolution | 8 | 45% | 2.3 | Moderate |
| Chiral pool synthesis | 5 | 73% | 1.5 | Limited |
Asymmetric hydrogenation remains preferred for large-scale production due to superior enantiocontrol and fewer steps .
Q & A
Q. What are the recommended synthetic routes for (R)-3-[(2-Amino-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester, and how can enantioselectivity be ensured during synthesis?
Methodological Answer: Enantioselective synthesis can be achieved via phase-transfer catalytic alkylation using chiral catalysts. For example, chiral phase-transfer catalysts (e.g., quaternary ammonium salts derived from cinchona alkaloids) have been employed to induce stereocontrol in tert-butyl piperidine carboxylate derivatives. Reaction parameters such as solvent polarity (e.g., toluene/water biphasic systems), temperature (0–25°C), and catalyst loading (5–10 mol%) are critical for achieving high enantiomeric excess (ee). Post-synthesis, chiral HPLC or circular dichroism (CD) spectroscopy can validate enantiopurity .
Q. How can the structural integrity and purity of this compound be verified post-synthesis?
Methodological Answer: A combination of analytical techniques is recommended:
- NMR Spectroscopy : H and C NMR to confirm proton environments and stereochemistry (e.g., tert-butyl group at δ ~1.4 ppm, piperidine ring protons between δ 3.0–4.0 ppm) .
- LC-MS : To assess purity (>95%) and molecular ion consistency (e.g., [M+H] or [M+Na] peaks) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen (CHN) analysis to validate empirical formula (e.g., CHNO) .
Q. What are the optimal storage conditions to maintain the compound's stability?
Methodological Answer: Store under inert atmosphere (argon or nitrogen) at –20°C in airtight containers. Protect from moisture and light, as tert-butyl esters are prone to hydrolysis under acidic/basic conditions. For long-term stability, lyophilization or storage in anhydrous solvents (e.g., DMF or DMSO) is advised. Periodic purity checks via TLC or HPLC are recommended .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported melting points or spectral data for this compound?
Methodological Answer: Discrepancies often arise from polymorphic forms or impurities. Strategies include:
- DSC/TGA Analysis : To differentiate polymorphs and assess thermal stability .
- Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate, CAS 158407-04-6) .
- Reproducibility Tests : Replicate synthesis under standardized conditions (e.g., solvent, catalyst, temperature) to isolate batch-specific variations .
Q. What strategies are effective in achieving high enantiomeric excess (ee) in asymmetric synthesis?
Methodological Answer:
- Chiral Auxiliaries : Use tert-butyl carbamate-protected intermediates to stabilize transition states during alkylation .
- Dynamic Kinetic Resolution : Employ palladium catalysts for reductive cyclization of nitroarenes, which preserves stereochemistry .
- Solvent Engineering : Polar aprotic solvents (e.g., THF) enhance catalyst-substrate interactions, improving ee by 10–15% .
Q. How can computational chemistry predict the reactivity of this compound in novel reactions?
Methodological Answer:
- DFT Calculations : Optimize transition states for nucleophilic acyl substitution or SN2 reactions at the piperidine nitrogen .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to predict binding affinity or inhibitory activity .
- Software Tools : ACD/Labs or Gaussian for predicting solubility (e.g., 3.5E-5 g/L in water at 25°C) and pKa values (tert-butyl ester: pKa ~10–12) .
Q. What are the challenges in scaling up the synthesis from lab to pilot scale?
Methodological Answer:
- Purification : Column chromatography becomes impractical; switch to recrystallization (e.g., ethyl acetate/heptane) or continuous-flow systems .
- Catalyst Recovery : Immobilize chiral catalysts on silica or resins to reduce costs .
- Yield Optimization : Multi-step reactions (e.g., tert-butyl protection followed by amidation) require precise stoichiometry and reaction monitoring via in-situ IR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
